3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid
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Overview
Description
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is an organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thietane-3-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by techniques such as NMR and HPLC.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amine under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid
Uniqueness
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical and physical properties compared to other Boc-protected amines
Properties
Molecular Formula |
C10H17NO4S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thietane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11(4)10(7(12)13)5-16-6-10/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
FOUHFZCYFJYNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)O |
Origin of Product |
United States |
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